molecular formula C11H11N5O6 B15007723 (2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine

(2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine

Cat. No.: B15007723
M. Wt: 309.24 g/mol
InChI Key: BNBXQUXYADJGKB-UHFFFAOYSA-N
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Description

(2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenyl ring substituted with two nitro groups at the 2 and 4 positions, and an amine group linked to a furazan ring via an ethyl chain. The presence of both nitro and furazan groups imparts distinctive chemical reactivity and potential utility in diverse research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of phenyl compounds to introduce nitro groups at the desired positions. This is followed by the formation of the furazan ring through cyclization reactions involving appropriate precursors. The final step involves linking the furazan ring to the phenyl ring via an ethyl chain, often using amine coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of (2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine involves its interaction with molecular targets through its nitro and furazan groups. These groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-methyl]-amine: Similar structure but with a methyl group instead of an ethyl chain.

    (2,4-Dinitro-phenyl)-[2-(4-methyl-oxadiazole-3-yloxy)-ethyl]-amine: Contains an oxadiazole ring instead of a furazan ring.

Uniqueness

(2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine is unique due to the combination of its nitro and furazan groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the furazan ring, in particular, distinguishes it from other similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C11H11N5O6

Molecular Weight

309.24 g/mol

IUPAC Name

N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C11H11N5O6/c1-7-11(14-22-13-7)21-5-4-12-9-3-2-8(15(17)18)6-10(9)16(19)20/h2-3,6,12H,4-5H2,1H3

InChI Key

BNBXQUXYADJGKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1OCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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